Hydroxy Tyrosol 4-Sulfate
Overview
Description
Hydroxy Tyrosol 4-Sulfate Sodium Salt, also known as this compound Sodium Salt, is a useful research compound. Its molecular formula is C₈H₉NaO₆S and its molecular weight is 256.21. It is a metabolite of Hydroxy Tyrosol .
Synthesis Analysis
A biomimetic approach to synthesize hydroxytyrosol from the hydroxylation of tyrosol has been established . In this process, an EDTA-Fe 2+ coordination complex served as an active center to simulate tyrosine hydroxylase . H 2 O 2 and ascorbic acid were used as oxygen donor and hydrogen donor, respectively .Molecular Structure Analysis
This compound contains total 25 bond(s); 15 non-H bond(s), 8 multiple bond(s), 4 rotatable bond(s), 2 double bond(s), 6 aromatic bond(s), 1 six-membered ring(s), 2 hydroxyl group(s), 1 aromatic hydroxyl(s), 1 primary alcohol(s), and 1 sulfuric (thio-/dithio-) acid(s) .Chemical Reactions Analysis
The biomimetic system displayed analogous component, structure, and activity with TyrH . Hydroxytyrosol titer of 21.59 mM, and productivity of 9985.92 mg·L −1 ·h −1 was achieved with 100 mM tyrosol as substrate .Physical and Chemical Properties Analysis
Hydroxytyrosol is a colorless solid . It is a phenylethanoid, i.e., a relative of phenethyl alcohol . Its derivatives are found in a variety of natural sources, notably olive oils and wines .Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
[2-hydroxy-4-(2-hydroxyethyl)phenyl] hydrogen sulfate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O6S/c9-4-3-6-1-2-8(7(10)5-6)14-15(11,12)13/h1-2,5,9-10H,3-4H2,(H,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNPXBLBTQUFCHO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCO)O)OS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20857856 | |
Record name | 2-Hydroxy-4-(2-hydroxyethyl)phenyl hydrogen sulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20857856 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
425408-51-1 | |
Record name | 2-Hydroxy-4-(2-hydroxyethyl)phenyl hydrogen sulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20857856 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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